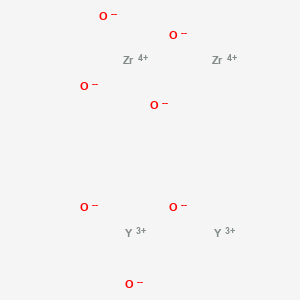
3,4-Dichlorophenylzinc iodide
Vue d'ensemble
Description
3,4-Dichlorophenylzinc iodide is a chemical compound with the linear formula Cl2C6H3ZnI. It has a molecular weight of 338.29 . This compound is typically available as a 0.5 M solution in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenylzinc iodide can be represented by the SMILES stringClc1ccc([Zn]I)cc1Cl . This indicates that the zinc atom is bonded to an iodine atom and a phenyl ring, which is substituted with two chlorine atoms at the 3rd and 4th positions. Physical And Chemical Properties Analysis
3,4-Dichlorophenylzinc iodide has a density of 1.01 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Application in Organometallic Reagent Preparation
3,4-Dichlorophenylzinc iodide has potential applications in the preparation of organometallic reagents. For example, Rieke et al. (1997) demonstrated the direct preparation of organometallic reagents like 3-thienylzinc and 3-thienylmagnesium iodides from Rieke zinc and magnesium, respectively. This method can be applied for the generation of organometallic intermediates, which are useful in coupling reactions with a variety of electrophiles (Rieke, Kim, & Wu, 1997).
In Electrochemistry and Energy Storage
3,4-Dichlorophenylzinc iodide could find applications in electrochemistry, particularly in the behavior and properties of films in iodide solutions. Biallozor & Kupniewska (2000) explored the properties of poly(3,4-ethylenedioxythiophene) (PEDT) film in iodide solutions, highlighting its potential in electroanalytic applications and rechargeable zinc-iodide batteries (Biallozor & Kupniewska, 2000).
Mechanistic Studies in Organic Synthesis
The compound also has applications in studying reaction mechanisms in organic synthesis. Krajsovszky et al. (2005) investigated the reactions of chloropyridazin-3(2H)-ones with iodide, providing insight into nucleophilic substitution mechanisms that could be relevant for understanding reactions involving 3,4-Dichlorophenylzinc iodide (Krajsovszky et al., 2005).
Semiconducting and Photoluminescent Properties
The semiconducting and photoluminescent properties of materials derived from such compounds could be explored. Stoumpos et al. (2013) described the synthesis and properties of halide perovskites, which might be influenced by components like 3,4-Dichlorophenylzinc iodide. These materials exhibit unique optical and electronic properties, important for developing new electronic and photovoltaic devices (Stoumpos, Malliakas, & Kanatzidis, 2013).
Mécanisme D'action
Target of Action
3,4-Dichlorophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 3,4-Dichlorophenylzinc iodide involves the zinc atom acting as a nucleophile, attacking electrophilic carbon atoms . This interaction results in the formation of new carbon-zinc bonds, which can subsequently undergo further reactions .
Biochemical Pathways
Organozinc compounds are generally used in organic synthesis, suggesting that they may influence a variety of biochemical pathways depending on the specific reaction context .
Pharmacokinetics
As a general rule, organozinc compounds are typically used in controlled laboratory settings rather than in biological systems, due to their reactivity and potential toxicity .
Result of Action
The primary result of the action of 3,4-Dichlorophenylzinc iodide is the formation of new organic compounds through the creation of carbon-zinc bonds . The specific molecular and cellular effects would depend on the particular compounds synthesized and the context of their use .
Action Environment
The action, efficacy, and stability of 3,4-Dichlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C and has a density of 1.01 g/mL at 25°C . Furthermore, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .
Propriétés
IUPAC Name |
1,2-dichlorobenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGUNQYPHRJOML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)









